TES-991

NAD+ metabolism ACMSD inhibition drug discovery

Procure TES-991 to achieve maximal ACMSD blockade at minimal concentrations. With an IC₅₀ of 3 nM, it is 4.3-fold more potent than TES-1025, enabling lower dosing to mitigate off-target effects. Validated in a mouse MCD diet model at 15 mg/kg/day p.o. to elevate hepatic NAD⁺ and reduce steatosis. Features low clearance (t₁/₂ ~4–5 h) and oral bioavailability for chronic studies. Ideal for hepatic steatosis and mitochondrial function research. Note: inhibits CYP2C19; consider alternative ACMSD probes when co-administering CYP2C19 substrates.

Molecular Formula C17H11N7OS2
Molecular Weight 393.5 g/mol
Cat. No. B2989993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTES-991
Molecular FormulaC17H11N7OS2
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=NNN=N2)CSC3=NC(=C(C(=O)N3)C#N)C4=CC=CS4
InChIInChI=1S/C17H11N7OS2/c18-8-12-14(13-5-2-6-26-13)19-17(20-16(12)25)27-9-10-3-1-4-11(7-10)15-21-23-24-22-15/h1-7H,9H2,(H,19,20,25)(H,21,22,23,24)
InChIKeyVCDQAPTULMMFKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





TES-991 for Sale | Potent and Selective ACMSD Inhibitor for NAD+ Research


TES-991 is a small-molecule inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), an enzyme that restricts NAD⁺ levels in the de novo synthesis pathway [1]. It is reported to inhibit human ACMSD with an IC₅₀ of 3 nM . Its chemical structure (C₁₇H₁₁N₇OS₂, MW 393.45) features a 2H-tetrazole motif [2]. TES-991 is used preclinically to increase intracellular NAD⁺, enhance mitochondrial function, and study related pathologies [1].

Why You Cannot Substitute TES-991 with Another ACMSD Inhibitor


ACMSD inhibitors share a common mechanism, but their functional profiles diverge sharply due to differences in potency, target engagement, and in vivo behavior. For example, the close analog TES-1025 has an IC₅₀ of 13 nM for human ACMSD, over 4-fold less potent than TES-991 (IC₅₀ = 3 nM) [1]. This potency gap can necessitate higher compound concentrations or doses, altering off-target risk and experimental outcomes. Moreover, subtle differences in molecular structure (e.g., the 2H-tetrazole moiety in TES-991) can lead to distinct CYP inhibition profiles and pharmacokinetic properties, directly impacting the selection of the appropriate research tool for in vivo studies [2].

TES-991 Procurement Guide: Head-to-Head Quantitative Performance Data


TES-991 vs. TES-1025: 4.3-Fold Greater Potency for Human ACMSD Inhibition

TES-991 exhibits a 4.3-fold higher potency for human ACMSD inhibition compared to TES-1025, a closely related analog [1]. This difference in IC₅₀ values (3 nM vs. 13 nM) translates to a lower required concentration of TES-991 to achieve the same level of enzyme inhibition in vitro.

NAD+ metabolism ACMSD inhibition drug discovery

TES-991 vs. TES-1025: Divergent Tissue-Specific Efficacy in In Vivo Disease Models

In parallel in vivo studies using disease models, TES-991 and TES-1025 exhibit distinct tissue-specific protective effects. TES-991 provided significant hepatoprotection in a mouse model of nonalcoholic fatty liver disease (NAFLD), while TES-1025 was more effective in a model of acute kidney injury (AKI) [1].

NAFLD AKI mitochondrial function

TES-991 Increases Tissue NAD+ Levels in Mice: A Cross-Study Comparison with TES-1025

In mice fed a normal chow diet supplemented with 15 mg/kg/day of ACMSD inhibitor, TES-991 increased hepatic NAD+ levels to a similar extent as TES-1025 [1]. This demonstrates that both compounds effectively engage the ACMSD target in vivo and boost NAD+ in a key metabolic tissue.

NAD+ in vivo pharmacology bioavailability

TES-991 Pharmacokinetic Profile in Mice: Low Clearance and Moderate Half-Life

TES-991 demonstrates favorable pharmacokinetic properties in mice, characterized by low blood clearance and a moderate elimination half-life (t₁/₂ ≈ 4-5 h) following intravenous administration at 0.5 mg/kg [1]. Oral bioavailability is sufficient to maintain quantifiable blood concentrations for up to 8 hours after a 5 mg/kg dose [1].

pharmacokinetics ADME in vivo tool compound

TES-991 CYP2C19 Inhibition: A Distinctive Liability Profile

TES-991 inhibits cytochrome P450 2C19, an interaction that is likely linked to its 2H-tetrazole structural motif [1]. This represents a potential liability for in vivo use that must be considered during experimental design, particularly in studies involving co-administered drugs metabolized by CYP2C19.

CYP inhibition drug-drug interaction selectivity

TES-991 Best Research Applications: From In Vitro to In Vivo Metabolic Studies


In Vitro Investigation of ACMSD-Dependent NAD+ Synthesis in Hepatocytes

Researchers seeking to maximize ACMSD inhibition at the lowest possible concentration should select TES-991 due to its 4.3-fold higher potency compared to TES-1025 [1]. Use at 500 nM to robustly increase NAD+ levels and enhance mitochondrial respiration in primary hepatocytes [2].

In Vivo Studies of Nonalcoholic Fatty Liver Disease (NAFLD) / Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)

When modeling hepatic steatosis and related metabolic dysfunction, TES-991 is the preferred ACMSD inhibitor. It has been validated to increase hepatic NAD+ levels and reduce liver lipid accumulation in a mouse MCD diet model [1]. A typical prophylactic dose is 15 mg/kg/day administered orally [1].

Pharmacological Validation of ACMSD as a Target in Mitochondrial Dysfunction

TES-991 serves as a critical chemical probe to validate the role of ACMSD in regulating mitochondrial function. Its well-defined pharmacokinetic profile (low clearance, t₁/₂ ~4-5 h) and established oral bioavailability enable chronic dosing studies to assess the impact of sustained NAD+ elevation on mitochondrial health in vivo [2].

Studies Requiring Careful Control of CYP-Mediated Drug-Drug Interactions

Experimental designs involving co-administration with other compounds should account for TES-991's specific inhibition of CYP2C19 [1]. For studies where this liability is prohibitive, alternative ACMSD inhibitors with different CYP interaction profiles may be more suitable. This knowledge prevents misinterpretation of polypharmacology effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for TES-991

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.